molecular formula C9H9N3O3 B13788530 2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid CAS No. 739365-05-0

2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid

Cat. No.: B13788530
CAS No.: 739365-05-0
M. Wt: 207.19 g/mol
InChI Key: CTEFMPLNGNDKLS-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid is an organic compound belonging to the pyrazolo[1,5-A]pyrimidine family This compound is characterized by its fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings

Preparation Methods

The synthesis of 2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of solvents such as methanol, ethanol, or dichloromethane, and may require catalysts or reagents like acetyl chloride or benzyl chloride . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Properties

CAS No.

739365-05-0

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C9H9N3O3/c1-15-5-7-2-8-10-3-6(9(13)14)4-12(8)11-7/h2-4H,5H2,1H3,(H,13,14)

InChI Key

CTEFMPLNGNDKLS-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C=C(C=NC2=C1)C(=O)O

Origin of Product

United States

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